molecular formula C18H21FN2O2S B10882024 1-(Benzylsulfonyl)-4-(2-fluorobenzyl)piperazine

1-(Benzylsulfonyl)-4-(2-fluorobenzyl)piperazine

Cat. No.: B10882024
M. Wt: 348.4 g/mol
InChI Key: HFKIPDVTXIHYAP-UHFFFAOYSA-N
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Description

1-(Benzylsulfonyl)-4-(2-fluorobenzyl)piperazine is a synthetic organic compound that features a piperazine ring substituted with benzylsulfonyl and 2-fluorobenzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzylsulfonyl)-4-(2-fluorobenzyl)piperazine typically involves the following steps:

    Formation of Benzylsulfonyl Chloride: Benzylsulfonyl chloride is prepared by reacting benzyl alcohol with chlorosulfonic acid under controlled conditions.

    Nucleophilic Substitution: The benzylsulfonyl chloride is then reacted with piperazine to form 1-(benzylsulfonyl)piperazine.

    Alkylation: The final step involves the alkylation of 1-(benzylsulfonyl)piperazine with 2-fluorobenzyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-(Benzylsulfonyl)-4-(2-fluorobenzyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be further oxidized to sulfone using oxidizing agents like hydrogen peroxide.

    Reduction: The compound can be reduced to remove the sulfonyl group, typically using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorobenzyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, acetic acid, and elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.

Major Products

    Oxidation: this compound sulfone.

    Reduction: 1-(Benzyl)piperazine.

    Substitution: Various substituted piperazines depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 1-(Benzylsulfonyl)-4-(2-fluorobenzyl)piperazine is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound is studied for its potential as a pharmacophore in drug design. Its piperazine core is a common motif in many pharmaceuticals, including antipsychotics and antihistamines.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory properties.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(Benzylsulfonyl)-4-(2-fluorobenzyl)piperazine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The sulfonyl and fluorobenzyl groups can enhance binding affinity and selectivity towards these targets, influencing pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    1-(Benzylsulfonyl)piperazine: Lacks the 2-fluorobenzyl group, which may reduce its binding affinity in certain applications.

    4-(2-Fluorobenzyl)piperazine: Lacks the benzylsulfonyl group, which may affect its solubility and reactivity.

    1-(Benzylsulfonyl)-4-methylpiperazine: Substitutes the 2-fluorobenzyl group with a methyl group, potentially altering its pharmacokinetic properties.

Uniqueness

1-(Benzylsulfonyl)-4-(2-fluorobenzyl)piperazine is unique due to the presence of both benzylsulfonyl and 2-fluorobenzyl groups, which confer distinct chemical and biological properties. This dual substitution enhances its versatility in various applications, making it a valuable compound for further research and development.

Properties

Molecular Formula

C18H21FN2O2S

Molecular Weight

348.4 g/mol

IUPAC Name

1-benzylsulfonyl-4-[(2-fluorophenyl)methyl]piperazine

InChI

InChI=1S/C18H21FN2O2S/c19-18-9-5-4-8-17(18)14-20-10-12-21(13-11-20)24(22,23)15-16-6-2-1-3-7-16/h1-9H,10-15H2

InChI Key

HFKIPDVTXIHYAP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2F)S(=O)(=O)CC3=CC=CC=C3

Origin of Product

United States

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